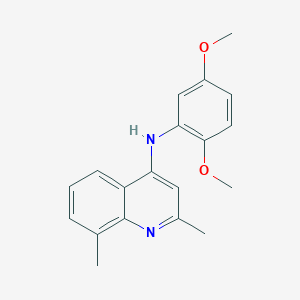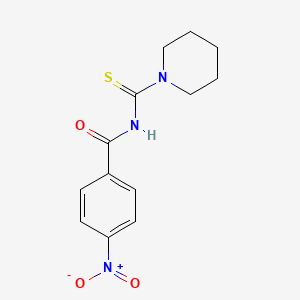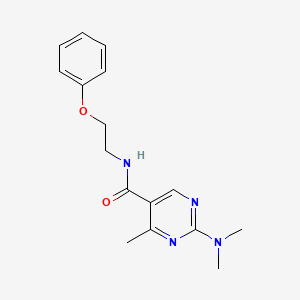
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline, also known as PTTQ, is a compound that has been studied extensively for its potential therapeutic applications. This molecule is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. PTTQ has been shown to possess a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. In We will also discuss future directions for research on this promising molecule.
科学的研究の応用
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to exert its effects through a variety of pathways. 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. It may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cellular stress responses.
Biochemical and Physiological Effects:
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may help to protect against oxidative stress. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to reduce the production of inflammatory cytokines and chemokines, which may help to alleviate inflammation. In animal models, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to improve cognitive function and reduce neuronal damage in the brain.
実験室実験の利点と制限
One advantage of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to be relatively stable and easy to synthesize, which may make it a more practical option for research studies. However, one limitation of using 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is that its exact mechanism of action is not fully understood, which may make it more difficult to design experiments that target specific pathways or mechanisms.
将来の方向性
There are many potential future directions for research on 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and to determine its potential applications in other areas such as cancer research and cardiovascular disease. Finally, the development of new synthesis methods and analogs of 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline may help to improve its pharmacological properties and increase its potential for therapeutic use.
合成法
2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through a multi-step process. One common method involves the reaction of 3-pyridinemethanol with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then reduced with sodium borohydride to yield 2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. Other methods involve the use of different starting materials or reaction conditions.
特性
IUPAC Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13/h1-6,8,10H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIDQMAMWHXXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)
![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)

![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)

![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)
